

# Metabolites of Methamidophos in Plants and Animals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Methamidophos

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## Introduction

**Methamidophos**, a potent organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking insects.[1][2] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[2] Of particular significance to researchers is that **methamidophos** is also a primary and more toxic metabolite of another widely used insecticide, acephate.[2][3] Understanding the metabolic fate of **methamidophos** in both plant and animal systems is critical for assessing its environmental impact, food safety, and potential toxicological risks to non-target organisms, including humans. This technical guide provides a comprehensive overview of the metabolites of **methamidophos**, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways.

## Metabolism of Methamidophos in Plants

In plants, **methamidophos** can be absorbed and translocated. It is also formed as a metabolite of acephate. The metabolism of acephate to **methamidophos** is a key consideration in residue analysis of crops treated with acephate.

The degradation of **methamidophos** in plants can lead to the formation of several metabolites. One identified degradation product in plants is methanesulfonic acid.[4] The dissipation of **methamidophos** and its parent compound acephate has been studied in various crops. For

instance, in brinjal and okra, the concentration of **methamidophos** was found to increase up to the third day after acephate application and then decrease, although it was more persistent than acephate itself. In greenhouse and field-grown tomatoes, the metabolism of acephate to **methamidophos** was observed to be very low in fruits but more significant in leaves.[5]

## Metabolism of Methamidophos in Animals

In mammals, **methamidophos** is rapidly absorbed and metabolized.[6][7] The biotransformation in mammals is considered to result in metabolites that are toxicologically insignificant.[8] However, the parent compound itself is highly toxic.[7]

Following administration to rats, **methamidophos** is the main compound found in urine and feces.[4] Key degradation products identified in rats include:

- Desamino-**methamidophos**[4]
- Methyl dihydrogen phosphate[4]
- Methyl hydrogen phosphoramidate[4]
- S-methyl hydrogen phosphoramidothioate[4]
- Phosphoric acid[4]

The elimination of **methamidophos** in humans is rapid, with a reported half-life of 1.5 hours in one study.[4] Another study with human volunteers who ingested a dose of **methamidophos** reported a mean elimination half-life of 1.1 hours.[9]

## Microbial Degradation

Microorganisms play a crucial role in the environmental degradation of **methamidophos**. Several bacterial strains have been identified that can degrade this insecticide. For example, *Hyphomicrobium* sp. can utilize **methamidophos** as a source of carbon, nitrogen, and phosphorus.[10] The proposed biochemical pathway for microbial degradation involves the initial cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate. This intermediate is then further hydrolyzed at either the P-O or P-S bond to yield S-methyl

dihydrogen thiophosphate or methyl dihydrogen phosphate, respectively.[10][11] Both of these metabolites are ultimately transformed into phosphoric acid.[10][11]

## Quantitative Data on Methamidophos and its Metabolites

The following tables summarize the quantitative data on **methamidophos** and its parent compound acephate residues found in various plant matrices from different studies.

Table 1: Residues of Acephate and **Methamidophos** in Tomato (mg/kg)

Treatment	Time after Application	Acephate (Greenhouse)	Methamidophos (Greenhouse)	Acephate (Field)	Methamidophos (Field)
1 app. of 75 g a.i./100L	0 days	0.13	<0.05	0.10	<0.05
1 day	0.12	<0.05	0.09	<0.05	
3 days	0.10	<0.05	0.08	<0.05	
7 days	0.08	<0.05	0.12	<0.05	
14 days	0.08	<0.05	0.05	<0.05	
1 app. of 150 g a.i./100L	0 days	0.20	<0.05	0.18	<0.05
1 day	0.18	<0.05	0.15	<0.05	
3 days	0.15	<0.05	0.13	<0.05	
7 days	0.12	<0.05	0.15	<0.05	
14 days	0.12	<0.05	0.08	<0.05	
4 app. of 75 g a.i./100L	0 days	0.17	<0.05	0.15	<0.05
1 day	0.14	0.06	0.13	<0.05	
3 days	0.12	0.06	0.11	<0.05	
7 days	0.09	0.06	0.13	<0.05	
14 days	<0.05	0.06	0.06	<0.05	

Source: Adapted from data in a study on greenhouse and field-grown tomatoes.<sup>[5]</sup> Note: The limit of quantitation (LOQ) for both analytes was 0.05 mg/kg.<sup>[5]</sup>

Table 2: Residues of Acephate and **Methamidophos** in Brinjal and Okra (mg/kg)

Crop	Treatment (g a.i./ha)	Time after Application (days)	Acephate	Methamidophos
Brinjal	560 (Standard Dose)	0	8.61	0.16
1	6.88	0.25		
3	5.12	0.35		
5	3.45	0.28		
7	2.11	0.22		
10	1.52	0.18		
15	0.85	0.12		
1120 (Double Dose)	0	13.63	0.29	
1	10.95	0.42		
3	8.15	0.55		
5	5.88	0.46		
7	3.96	0.38		
10	2.89	0.31		
15	1.88	0.25		
Okra	560 (Standard Dose)	0	8.44	0.12
1	6.55	0.18		
3	4.98	0.28		
5	3.11	0.21		
7	1.89	0.15		
10	1.25	0.11		

15	0.65	0.08	
1120 (Double Dose)	0	15.05	0.21
1	11.88	0.32	
3	9.02	0.48	
5	6.54	0.39	
7	4.12	0.31	
10	2.98	0.25	
15	1.55	0.18	

Source: Adapted from a study on the dissipation of acephate and **methamidophos** residues on brinjal and okra.[\[12\]](#)

## Experimental Protocols

### Residue Analysis in Plant Tissues (QuEChERS Method)

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is commonly used for the analysis of pesticide residues in fruits and vegetables.[\[12\]](#)

#### 1. Sample Preparation:

- Homogenize a representative sample (e.g., 15 g) of the plant material (fruit, leaves, etc.).[\[12\]](#)

#### 2. Extraction:

- Weigh the homogenized sample into a 50-mL polypropylene centrifuge tube.[\[12\]](#)
- Add 15 mL of HPLC grade acetonitrile.[\[12\]](#)
- Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate to the tube.[\[12\]](#)
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing.[\[12\]](#)
- Centrifuge the tube at approximately 4,100 rpm for 10 minutes.[\[12\]](#)

#### 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer 3 mL of the upper acetonitrile extract to a 15-mL polypropylene centrifuge tube.
- Add 150 mg of primary secondary amine (PSA) and 450 mg of anhydrous magnesium sulfate.
- Vortex vigorously for 1 minute.
- Centrifuge at 4,100 rpm for 10 minutes.

#### 4. Final Preparation and Analysis:

- Take 1 mL of the final acetonitrile extract and concentrate it under a gentle stream of nitrogen.
- Re-dissolve the residue in 1 mL of a suitable solvent mixture (e.g., hexane:acetone 9:1).
- Transfer the final solution to a chromatographic vial for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

## Residue Analysis in Animal Tissues and Urine

The analysis of **methamidophos** and its metabolites in animal matrices often involves liquid-liquid extraction or solid-phase extraction followed by instrumental analysis.

#### 1. Sample Preparation (Urine):

- For urine samples, a simple liquid-liquid extraction can be performed.
- Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[\[13\]](#)

#### 2. Extraction (General):

- Homogenize tissue samples.
- Extract with an appropriate organic solvent such as acetone or ethyl acetate.[\[14\]](#)[\[15\]](#)

#### 3. Cleanup:

- Cleanup of the extract can be achieved using silica gel or gel permeation chromatography.[\[15\]](#)

#### 4. Instrumental Analysis:

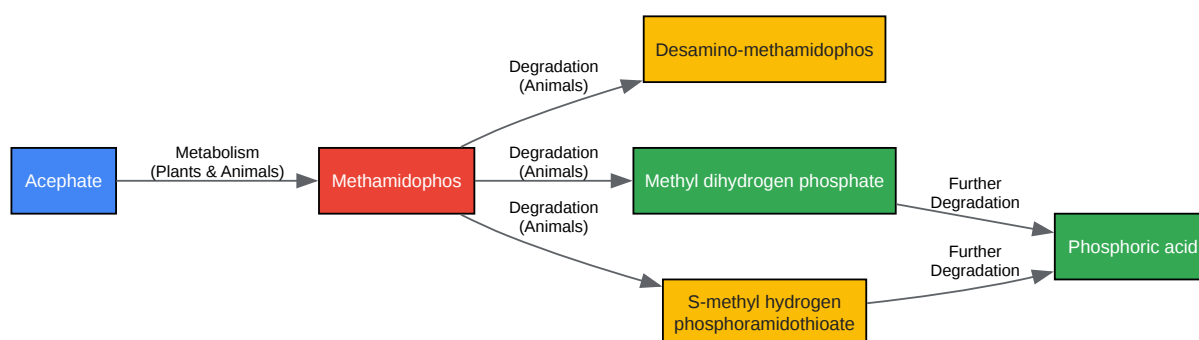
- Quantification is typically performed using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[13][14][15] LC-MS/MS is particularly suitable for the analysis of polar and thermally labile compounds like **methamidophos**.[16]

## Visualizations

### Metabolic and Degradation Pathways

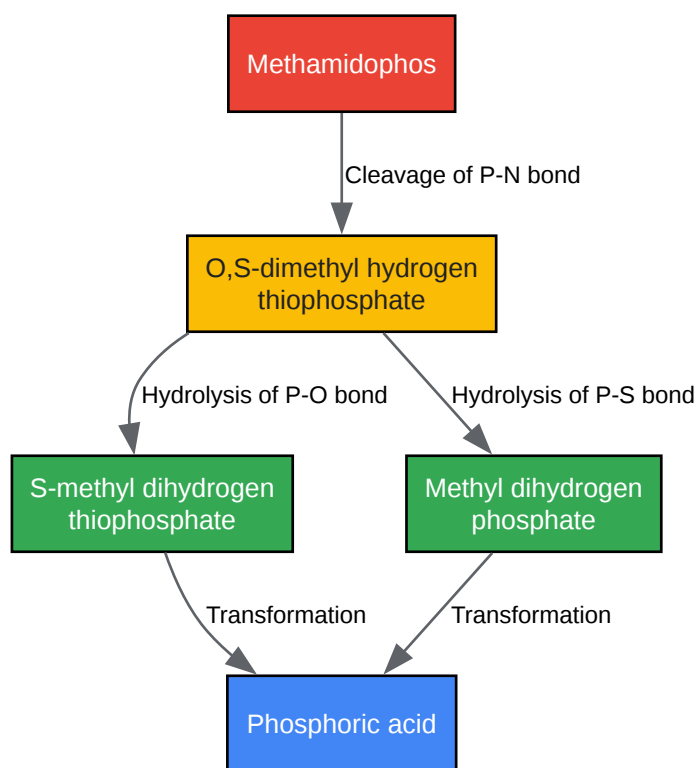
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and degradation pathways of **methamidophos**.



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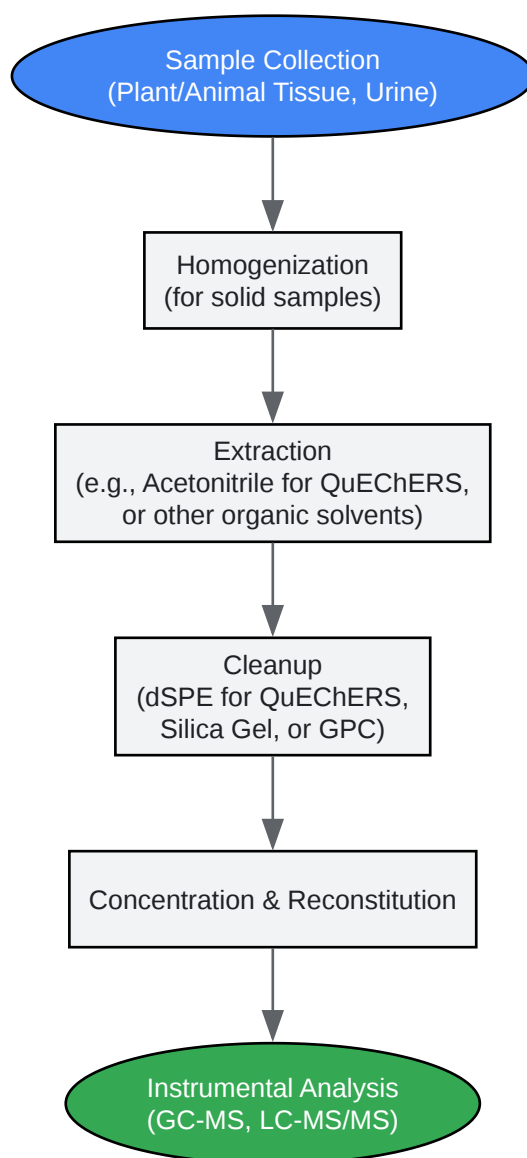
Caption: Metabolic conversion of Acephate and degradation of **Methamidophos** in animals.





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Caption: Proposed microbial degradation pathway of **Methamidophos**.



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Caption: General experimental workflow for **Methamidophos** residue analysis.

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